1-[2-(Benzyloxy)ethyl]-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-(2-phenylmethoxyethyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c13-12-6-7-15(14-12)8-9-16-10-11-4-2-1-3-5-11/h1-7H,8-10H2,(H2,13,14) |
InChI Key |
OOTPGJSSPNUACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCN2C=CC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Benzyloxy Ethyl 1h Pyrazol 3 Amine and Its Structural Analogues
Strategies for the Construction of the Pyrazole (B372694) Ring System
The construction of the pyrazole ring is a well-established field in heterocyclic chemistry. The key challenge in synthesizing the precursor for the target molecule is the regioselective formation of a 3-aminopyrazole (B16455).
Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives
Cyclocondensation is the most classical and widely employed method for pyrazole ring synthesis. This approach involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic species. nih.gov For the synthesis of 3-aminopyrazoles, β-ketonitriles are the most crucial class of precursors. chim.itnih.govarkat-usa.org
The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the 3-aminopyrazole ring after dehydration. chim.itnih.gov The use of hydrazine hydrate (B1144303) with β-ketonitriles yields N-unsubstituted 3-aminopyrazoles, which are ideal intermediates for subsequent N-alkylation. chim.it
Another common 1,3-dielectrophile used is the α,β-unsaturated nitrile, which typically has a leaving group at the β-position to facilitate aromatization. chim.itarkat-usa.org The regioselectivity of the cyclization with substituted hydrazines can be controlled by reaction conditions. For instance, kinetic control (e.g., using a strong base like sodium ethoxide at low temperatures) can favor the 3-amino isomer, while thermodynamic conditions (e.g., neutral or acidic medium at higher temperatures) may lead to the 5-amino isomer. chim.it
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dielectrophile | Hydrazine Derivative | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| β-Ketonitrile | Hydrazine Hydrate | Ethanol, Reflux | 5-Aminopyrazole | Good to Excellent | nih.gov |
| 3-Methoxyacrylonitrile | Phenylhydrazine | EtONa, EtOH, 0°C (Kinetic) | 3-Aminopyrazole | 85% | chim.it |
| 3-Methoxyacrylonitrile | Phenylhydrazine | AcOH, Toluene, MW (Thermodynamic) | 5-Aminopyrazole | 90% | chim.it |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO, Aqueous Media | 1,3,5-Substituted Pyrazole | 95% | nih.gov |
Multicomponent Reaction Approaches to Pyrazole Formation
Multicomponent reactions (MCRs) have gained prominence as highly efficient methods for synthesizing complex molecules like pyrazoles in a single step, adhering to the principles of atom and step economy. beilstein-journals.orgnih.gov These reactions combine three or more starting materials in a one-pot process to form the desired product, which incorporates portions of all reactants.
Several MCRs are known for producing highly substituted pyrazoles. A common strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or a β-ketoester), and a hydrazine derivative. beilstein-journals.orgmdpi.com For instance, a three-component reaction of aldehydes, malononitrile, and hydrazines can yield substituted 5-aminopyrazoles. beilstein-journals.org
Iodine-mediated three-component reactions of hydrazine hydrate, phenyl isothiocyanate, and a β-ketoester (like ethyl acetoacetate) have been developed for the efficient construction of multi-substituted aminopyrazoles. tandfonline.comtandfonline.com These methods often offer advantages such as mild reaction conditions, operational simplicity, and the ability to generate diverse molecular scaffolds quickly. nih.gov
Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Components | Catalyst/Mediator | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aldehyde, Malononitrile, Hydrazine | - | Various | Substituted 5-Aminopyrazole | beilstein-journals.org |
| Hydrazine Hydrate, Phenyl Isothiocyanate, Ethyl Acetoacetate | Iodine | Ethanol | Multi-substituted Aminopyrazole | tandfonline.comtandfonline.com |
| Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)₃ | - | Persubstituted Pyrazole | nih.gov |
| Enaminone, Benzaldehyde, Hydrazine, Ethyl Cyanoacetate | Ammonium Acetate | Water, Reflux | Pyrazolo[3,4-b]pyridine | longdom.org |
Advanced Catalytic Methods in Pyrazole Ring Synthesis
Modern synthetic chemistry increasingly relies on catalysts to improve reaction efficiency, selectivity, and environmental footprint. The synthesis of pyrazoles has benefited significantly from the development of advanced catalytic systems. These methods often provide access to pyrazole derivatives under milder conditions and with higher yields compared to traditional approaches. nih.gov
Catalysts employed in pyrazole synthesis include:
Metal Catalysts: Copper, palladium, rhodium, and ruthenium complexes have been used to catalyze various pyrazole-forming reactions. For example, copper triflate has been used in the condensation of chalcones with hydrazines. nih.gov Rhodium catalysts can facilitate the addition-cyclization of hydrazines with alkynes. organic-chemistry.org
Lewis Acids: Catalysts like nano-ZnO have been shown to be effective for the synthesis of 1,3,5-substituted pyrazoles in environmentally friendly aqueous media. nih.gov
Organocatalysts and Non-metal Mediators: Molecular iodine is an effective mediator for the cyclization reactions leading to aminopyrazoles. tandfonline.com Photocatalytic methods have also emerged, utilizing transient charge-transfer complexes to initiate the reaction cascade for pyrazole formation. researchgate.net
These catalytic methods not only enhance the reaction rates but can also control the regioselectivity, which is a critical aspect in the synthesis of unsymmetrically substituted pyrazoles like 3-aminopyrazole. nih.govorganic-chemistry.org
Installation and Modification of the N1-Substituted 2-(Benzyloxy)ethyl Moiety
Once the 3-aminopyrazole core is synthesized, the final step is the introduction of the 2-(benzyloxy)ethyl group at the N1 position. This is typically achieved through N-alkylation.
N-Alkylation and Related Coupling Reactions for Pyrazole Nitrogen Functionalization
The N-alkylation of pyrazoles is a fundamental transformation. For an unsymmetrical pyrazole like 3-aminopyrazole, direct alkylation can lead to a mixture of two regioisomers (N1 and N2 alkylation). The regiochemical outcome is influenced by factors such as the steric and electronic properties of the pyrazole substituents, the nature of the alkylating agent, the base, and the solvent used. rsc.orgacs.org
The classical approach involves the deprotonation of the pyrazole NH with a base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide, such as 1-bromo-2-(benzyloxy)ethane. acs.org The presence of the amino group at the C3 position can influence the regioselectivity of the alkylation. Generally, alkylation tends to occur at the nitrogen atom further away from a sterically demanding substituent. rsc.org
To overcome regioselectivity issues, various strategies have been developed:
Catalyst-free Michael Addition: This method has been shown to achieve high N1-regioselectivity for a range of pyrazoles. acs.org
Chelation Control: For substrates containing a nearby hydroxyl or amino group, chelation with reagents like 9-borabicyclononane (B1260311) (9-BBN) can direct mono-N-alkylation with high selectivity. organic-chemistry.org
Directed C-H Functionalization/N-Arylation: While typically used for N-aryl bond formation, transition-metal-catalyzed methods (using palladium or copper) represent an advanced strategy for functionalizing the pyrazole nitrogen. chim.it
For the synthesis of 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-3-amine, the reaction of 1H-pyrazol-3-amine with a suitable 2-(benzyloxy)ethyl electrophile under controlled basic conditions is the most direct route.
Synthetic Routes to the 2-(Benzyloxy)ethyl Chain
The key reagent for the N-alkylation step is an electrophile containing the 2-(benzyloxy)ethyl moiety, most commonly 1-bromo-2-(benzyloxy)ethane or a related tosylate or mesylate. This reagent can be prepared through several standard organic transformations.
A primary route involves the benzylation of a 2-haloethanol or, more commonly, the halogenation of 2-(benzyloxy)ethanol. 2-(Benzyloxy)ethanol itself is readily prepared by the Williamson ether synthesis from ethylene (B1197577) glycol monobenzyl ether and a benzyl (B1604629) halide, or by reacting benzyl alcohol with ethylene oxide. beilstein-journals.org
A high-yield preparation of high-purity 2-benzyloxy bromoethane (B45996) has been described, which involves the following steps:
Reaction of 2-benzyloxyethanol with an activating agent like p-toluenesulfonyl chloride to form the corresponding tosylate intermediate. google.com
Substitution of the tosylate group with a bromide source, such as lithium bromide, in an aprotic polar solvent like acetonitrile. google.com
Alternatively, direct benzylation of 2-bromoethanol (B42945) can be performed, though this may require careful control of conditions to avoid side reactions. Another method involves the reaction of an alcohol (in this case, 2-bromoethanol) with 2-benzyloxypyridine in the presence of methyl triflate. beilstein-journals.org
Etherification of Hydroxyethyl Precursors
A common and effective strategy for synthesizing the benzyloxyethyl side chain involves a two-step process starting from a pyrazole core. The first step is the introduction of a 2-hydroxyethyl group onto the N1 position of the pyrazole ring. This is typically achieved by reacting the N-unsubstituted pyrazole with 2-bromoethanol or ethylene oxide under basic conditions.
The second step is the etherification of the resulting hydroxyl group. The Williamson ether synthesis is a classic and widely used method for this transformation. The N-(2-hydroxyethyl)pyrazole intermediate is treated with a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, forming an alkoxide. This nucleophilic alkoxide then reacts with benzyl bromide or benzyl chloride in an SN2 reaction to form the desired benzyl ether linkage.
Alternative benzylation methods can also be employed, such as using benzyl trichloroacetimidate (B1259523) under acidic conditions, which can be advantageous for substrates sensitive to strongly basic conditions. semanticscholar.orgrsc.org
| Step | Reagents & Conditions | Product | Notes |
| N-Alkylation | Pyrazole, 2-Bromoethanol, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-(2-Hydroxyethyl)-1H-pyrazole | Forms the precursor alcohol. |
| Etherification | 1. NaH, THF, 0 °C to RT2. Benzyl bromide (BnBr) | 1-[2-(Benzyloxy)ethyl]-1H-pyrazole | Classic Williamson ether synthesis. |
Alternative Linker Formation Strategies
An alternative to the stepwise approach is the direct N-alkylation of the pyrazole ring with a pre-functionalized electrophile, such as benzyl 2-bromoethyl ether (1-(2-bromoethoxy)methyl]benzene). This method constructs the entire N1-side chain in a single step. The reaction involves deprotonating the pyrazole with a base (e.g., potassium carbonate, sodium hydride) to enhance its nucleophilicity, followed by reaction with the alkyl halide. researchgate.net
A significant challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity, as the reaction can occur at either of the two ring nitrogen atoms. The regiochemical outcome is influenced by factors such as the steric hindrance of substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions. semanticscholar.org For instance, bulky substituents at the C5 position often direct alkylation to the N1 position. semanticscholar.org Enzymatic alkylation has also been explored as a method to achieve high regioselectivity. nih.govresearchgate.net
| Starting Material | Alkylating Agent | Base / Catalyst | Solvent | Product |
| 3-Amino-1H-pyrazole | Benzyl 2-bromoethyl ether | K₂CO₃ | Acetonitrile or DMF | This compound |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | TfOH (cat.) | 1,2-DCE | 1-(2-Phenylethyl)-4-chloro-1H-pyrazole |
Derivatization of the Benzyl Moiety within the Side Chain
Functionalization of the benzyl group's aromatic ring can be achieved either by using a pre-substituted benzyl halide in the etherification or alkylation steps, or through post-synthetic modification of the intact 1-[2-(Benzyloxy)ethyl]-1H-pyrazole molecule. The latter approach involves electrophilic aromatic substitution reactions on the benzene (B151609) ring.
Standard reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/FeCl₃), and Friedel-Crafts acylation or alkylation can be employed. However, the reaction conditions must be carefully chosen to avoid undesired side reactions with the pyrazole ring, which itself has a complex reactivity profile towards electrophiles. For example, some pyrazole derivatives are known to be sensitive to strong acids. The presence of the pyrazole moiety can also influence the regioselectivity (ortho-, meta-, para-) of the substitution on the benzyl ring. The synthesis of compounds like 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole for use as kinase inhibitors demonstrates that substituted benzyl rings are a key feature in related molecules. nih.gov
Functional Group Transformations at the C3-Amino Position
The introduction of the amino group at the C3 position of the pyrazole ring is a defining feature of the target molecule. This can be accomplished through direct amination of the heterocycle or, more commonly, by converting a precursor functional group at that position.
Direct Amination Techniques
The direct C-H amination of a pyrazole at the C3 position is synthetically challenging. The C3-H bond is generally unreactive towards electrophilic or nucleophilic amination reagents. scholaris.ca The reactivity of pyrazole C-H bonds towards functionalization typically follows the order C4 > C5 > C3. scholaris.cascholaris.ca Consequently, direct amination methods are not commonly employed for the synthesis of 3-aminopyrazoles and often require specialized reagents or catalysts, with regioselectivity remaining a significant hurdle. Achieving C3 functionalization often necessitates that the more reactive C4 and C5 positions are blocked with other substituents. scholaris.ca
Conversion of Precursor Functionalities to the Amine
A more reliable and versatile approach involves the synthesis of a pyrazole ring bearing a different functional group at the C3 position, which is then chemically converted into an amine.
From β-Ketonitriles: One of the most prevalent methods for synthesizing 3-aminopyrazoles is the condensation of a β-ketonitrile with a substituted hydrazine. chim.itarkat-usa.org In this case, 2-(benzyloxy)ethylhydrazine would react with a compound like 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde). The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization where the terminal nitrogen attacks the nitrile carbon, leading directly to the 3-aminopyrazole core. chim.itchemicalbook.com
From 3-Nitropyrazoles: Another common strategy is the reduction of a 3-nitropyrazole derivative. The 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-3-nitro precursor can be synthesized and then reduced to the corresponding 3-amino derivative. This reduction is typically achieved using standard methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or by using reducing agents like tin(II) chloride (SnCl₂) in acidic media. tandfonline.comnih.gov
From 3-Carboxamides: A pyrazole-3-carboxylic acid can be converted to an amide and then subjected to a Hofmann rearrangement to yield the 3-aminopyrazole. This method provides a route from a carboxyl functional group to an amine. tandfonline.com
| Precursor Functional Group | Key Transformation | Reagents | Notes |
| Nitrile (from β-ketonitrile) | Condensation/Cyclization | 2-(Benzyloxy)ethylhydrazine | Forms the 3-aminopyrazole ring directly. |
| Nitro | Reduction | H₂, Pd/C or SnCl₂, HCl | A reliable and high-yielding method. |
| Carboxylic Acid | Hofmann Rearrangement | 1. SOCl₂2. NH₃3. Br₂, NaOH | Multi-step conversion via an amide intermediate. |
Post-Synthetic Modifications of the 3-Amino Group
Once the 3-amino group is in place, it can serve as a versatile handle for further derivatization to produce a wide array of structural analogues. These modifications utilize the standard reactivity of a primary aromatic amine.
Acylation: The amino group can be readily acylated by reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. researchgate.net
Urea and Thiourea Formation: Reaction of the 3-aminopyrazole with various isocyanates or isothiocyanates provides a straightforward route to N-pyrazolyl ureas and thioureas, respectively. arkat-usa.orgcommonorganicchemistry.com These functional groups are often incorporated to enhance biological activity through specific hydrogen bonding interactions. nih.gov
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. Controlling the degree of alkylation to achieve selective mono-alkylation over di-alkylation can be challenging but may be accomplished by using bulky reagents or specific methodologies like reductive amination. organic-chemistry.org
These post-synthetic modifications are crucial in medicinal chemistry for fine-tuning the pharmacological properties of the lead compound. nih.gov
| Reaction Type | Reagents | Functional Group Formed |
| Acylation | Acetyl chloride, Pyridine | Amide (-NH-CO-CH₃) |
| Urea Formation | Phenyl isocyanate | Urea (-NH-CO-NH-Ph) |
| Thiourea Formation | Methyl isothiocyanate | Thiourea (-NH-CS-NH-CH₃) |
| Reductive Amination | Acetone, NaBH₃CN | Isopropylamine (-NH-CH(CH₃)₂) |
Purification and Characterization Methodologies in Organic Synthesis of Pyrazole Derivatives
The successful synthesis of this compound and its structural analogues is contingent upon rigorous purification and comprehensive characterization. These processes are critical for isolating the target compound from reaction mixtures and unequivocally verifying its chemical structure and purity. A suite of standard and advanced analytical techniques is employed for these purposes in organic synthesis.
Purification Methodologies
The isolation of pyrazole derivatives from crude reaction mixtures typically involves one or a combination of several purification techniques. The choice of method is dictated by the physical and chemical properties of the target compound and the nature of the impurities.
Chromatography: Column chromatography is a cornerstone technique for the purification of pyrazole derivatives. rsc.org Silica (B1680970) gel is the most common stationary phase, used to separate compounds based on polarity differences. uab.cat A solvent system, or eluent, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column to selectively move the components of the mixture at different rates. rsc.org For basic compounds such as aminopyrazoles, which may interact strongly with the acidic silica gel, the stationary phase can be deactivated with a base like triethylamine (B128534) or ammonia (B1221849) to improve recovery. researchgate.net Thin-Layer Chromatography (TLC) is used extensively to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. mdpi.comnih.gov
Recrystallization: This is a highly effective method for purifying solid pyrazole derivatives. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. researchgate.net As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor). nih.govijtsrd.com Common solvents for the recrystallization of pyrazoles include ethanol, methanol, and ethyl acetate. researchgate.net
Acid-Base Extraction: The basic nitrogen atoms in the pyrazole ring and the amino group of compounds like this compound allow for purification via acid-base extraction. The compound can be selectively protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. Subsequent neutralization of the aqueous layer allows for the recovery of the purified amine. This principle is also applied in a specialized purification method where pyrazoles are converted into their acid addition salts, which can then be isolated by crystallization. researchgate.netgoogle.com
Characterization Methodologies
Once purified, the identity and structure of the synthesized pyrazole derivatives are confirmed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework. mdpi.comnih.gov
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrazole derivatives, characteristic signals are observed for the protons on the pyrazole ring, as well as for the substituents. For example, the protons of the pyrazole ring typically appear in specific regions of the spectrum, and their splitting patterns can help determine the substitution pattern. nih.gov
¹³C NMR Spectroscopy: Reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic and provide evidence for the successful formation of the heterocyclic core. mdpi.com For instance, typical chemical shifts for the carbon atoms of the pyrazole ring are observed between 70 and 156 ppm. mdpi.com
Table 1: Representative ¹H NMR Chemical Shifts for Substituted Pyrazoles
| Functional Group | Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole Ring CH | 5.8 - 9.4 |
| N-H (if present) | 9.3 - 12.4 |
| Aromatic H | 7.3 - 7.7 |
| O-CH₃ | 3.6 - 3.8 |
| S-CH₃ | 2.3 - 2.8 |
This table is generated based on typical values found in the literature for various pyrazole derivatives. mdpi.comnih.gov Specific values for this compound may vary.
Table 2: Representative ¹³C NMR Chemical Shifts for Pyrazole Rings
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 145.9 - 151.9 |
| C-4 | 70.9 - 93.8 |
This table is generated based on typical values found in the literature for various pyrazole derivatives. mdpi.com Specific values for this compound may vary.
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often employed to make unambiguous assignments of all proton and carbon signals, especially for complex structures or to distinguish between regioisomers. uab.catmdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to deduce the molecular formula of the compound with high confidence. nih.govacs.org Electrospray Ionization (ESI) is a common soft ionization technique used for the analysis of pyrazole derivatives. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. uobaghdad.edu.iq For this compound, characteristic absorption bands would be expected for the N-H bonds of the amine group, C-H bonds of the aromatic and aliphatic parts, C=N and C=C bonds of the pyrazole and benzene rings, and the C-O ether linkage.
Melting Point (M.P.) and Elemental Analysis: For crystalline solids, the melting point is a crucial indicator of purity; a sharp melting point range typically signifies a pure compound. ijtsrd.com Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen), which can be compared with the calculated values for the proposed structure to further verify its identity. researchgate.net
Structure Activity Relationship Sar Investigations of 1 2 Benzyloxy Ethyl 1h Pyrazol 3 Amine Derivatives
Systematic Exploration of Substituent Effects on the Pyrazole (B372694) Nucleus
The C4 position of the pyrazole ring is a common site for substitution and can significantly modulate a compound's properties. Introducing substituents at this position can influence the electronic nature of the heterocyclic ring and create new interaction points with a target protein.
Small, electron-withdrawing groups, such as halogens (F, Cl, Br), can enhance binding affinity through halogen bonding or by altering the pKa of the pyrazole nitrogens. For instance, a chloro or bromo group can increase lipophilicity, potentially improving membrane permeability. Conversely, small, electron-donating groups like a methyl group may offer favorable van der Waals interactions within a hydrophobic pocket.
Bulky substituents, both lipophilic (e.g., phenyl, cyclohexyl) and polar (e.g., morpholine), can be used to probe the steric limits of a binding site. A large, rigid group might confer selectivity for a specific target, while a flexible chain could adapt to various conformations. The introduction of hydrogen bond donors or acceptors (e.g., -CONH₂, -SO₂NH₂) at C4 can establish crucial new interactions with protein residues.
Table 1: Hypothetical SAR Data for C4-Position Modifications This table is for illustrative purposes and based on general SAR principles.
| Compound ID | R (at C4) | Assumed Rationale | Hypothetical Relative Activity |
|---|---|---|---|
| A-1 | -H | Parent Compound | 1.0 |
| A-2 | -Cl | Introduces halogen bond potential and increases lipophilicity. | 5.5 |
| A-3 | -CH₃ | Adds small lipophilic group for van der Waals interactions. | 2.1 |
| A-4 | -Phenyl | Adds bulky group; potential for π-π stacking. | 0.8 |
| A-5 | -CONH₂ | Introduces H-bond donor/acceptor capabilities. | 8.2 |
The C5 position, adjacent to the N1-substituent, is another key location for modification. Due to its proximity to the 3-amino group, substituents at C5 can influence the basicity and nucleophilicity of the exocyclic amine. nih.gov
Structural Modifications of the N1-2-(Benzyloxy)ethyl Side Chain
The N1-substituent plays a critical role in orienting the molecule within a binding pocket and can contribute significantly to binding affinity. The 2-(benzyloxy)ethyl side chain offers several points for modification: the alkyl linker, the terminal phenyl ring, and the ether linkage itself.
The two-carbon (ethyl) linker provides a degree of flexibility, allowing the benzyloxy group to adopt an optimal position for binding. Altering this linker is a common strategy to probe the geometry of the binding site.
Shortening the linker to a single methylene (B1212753) (-CH₂-) group would reduce flexibility and bring the phenyl ring closer to the pyrazole core. This could be beneficial if the target has a compact binding site.
Lengthening the linker to a propyl or butyl chain increases flexibility and the distance between the pyrazole and phenyl rings. This may allow the molecule to span a larger binding pocket or access new interaction points.
Introducing rigidity by incorporating a cyclopropyl (B3062369) or cyclobutyl ring in place of the ethyl chain can lock the side chain into a more defined conformation. This can lead to a significant increase in potency if the locked conformation is the bioactive one, but a decrease if it is not.
The terminal phenyl ring is a prime candidate for substitution to explore hydrophobic, steric, and electronic interactions. Substituents are typically explored at the ortho, meta, and para positions.
Para-substitution: This position is often the most tolerant of substitution. Electron-withdrawing groups like -Cl, -F, or -CF₃ can engage in specific interactions and improve metabolic stability. Electron-donating groups like -OCH₃ or -CH₃ can enhance hydrophobic interactions.
Meta-substitution: Substituents at the meta position can influence the orientation of the phenyl ring and project into different regions of the binding pocket compared to para substituents.
Table 2: Hypothetical SAR Data for Benzyloxy Phenyl Ring Modifications This table is for illustrative purposes and based on general SAR principles.
| Compound ID | Substitution on Phenyl Ring | Assumed Rationale | Hypothetical Relative Activity |
|---|---|---|---|
| A-1 | -H | Parent Compound | 1.0 |
| B-1 | 4-Fluoro | Potential for H-bonding, blocks metabolic oxidation. | 4.8 |
| B-2 | 4-Methoxy | Electron-donating group, potential H-bond acceptor. | 3.2 |
| B-3 | 3,4-Dichloro | Increases lipophilicity, explores larger pocket. | 7.9 |
| B-4 | 2-Methyl | Induces conformational twist due to steric hindrance. | 0.5 |
The ether linkage (-O-) in the side chain is a key structural feature, influencing the chain's flexibility and polarity. Replacing this linkage with bioisosteres—groups with similar steric and electronic properties—can modulate pharmacokinetic properties like metabolic stability and solubility while maintaining or improving biological activity. cambridgemedchemconsulting.comdrugdesign.org
Thioether (-S-): Replacing oxygen with sulfur results in a thioether. This increases lipophilicity and alters the bond angle and length of the side chain. Thioethers can be metabolically oxidized to sulfoxides (-SO-) and sulfones (-SO₂-), which are more polar and can act as strong hydrogen bond acceptors.
Amine (-NH- or -NR-): Replacing the ether with a secondary or tertiary amine introduces a basic center, which can form salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein. This can dramatically alter solubility and cell permeability.
Methylene (-CH₂-): Replacing the ether with a methylene group removes the polar oxygen atom entirely, creating a simple alkyl chain. This significantly increases lipophilicity and removes a potential hydrogen bond acceptor.
Each of these replacements systematically probes the importance of the ether oxygen's lone pair electrons and its role as a hydrogen bond acceptor for biological activity. researchgate.net
Derivatization of the 3-Amino Group and its SAR Implications
The primary amine at the C3-position of the pyrazole ring is a key site for derivatization. Its nucleophilicity allows for a wide range of chemical transformations, including acylation, sulfonylation, alkylation, and arylation. nih.govnih.gov These modifications alter the electronic properties, steric profile, and hydrogen bonding capacity of the molecule, which in turn profoundly affects its interaction with biological targets.
Converting the 3-amino group into an amide or sulfonamide is a common strategy in the optimization of pyrazole-based compounds. This transformation can introduce a variety of substituents, modulate lipophilicity, and establish new hydrogen bond interactions, often leading to significant changes in biological activity.
Research on analogous pyrazole structures has shown that N-acylation can lead to potent antiproliferative agents. For instance, the introduction of various acyl chlorides to a 3-aminopyrazole (B16455) core yielded a series of amides with differing cytotoxic profiles against several cancer cell lines. nih.gov The nature of the substituent on the acyl group is critical; for example, a cyclopropyl carbonyl group resulted in a compound with notable activity against multiple cell lines, whereas benzoyl derivatives with different methoxy (B1213986) substitution patterns showed varied and generally lower activity. nih.gov This suggests that both the size and electronic nature of the acyl group are key determinants of potency.
Similarly, the formation of sulfonamides by reacting the 3-amino group with sulfonyl chlorides introduces a tetrahedral geometry and a strong hydrogen bond acceptor (sulfonyl group), which can be pivotal for target binding. Studies on pyrazole-based benzene (B151609) sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms demonstrate the importance of this functional group. nih.gov The sulfonamide moiety is a well-established zinc-binding group in hCA inhibitors, and its incorporation into the pyrazole scaffold can produce potent inhibitors. nih.govnih.gov The substitution pattern on the aromatic ring of the benzenesulfonyl group further refines the activity and selectivity against different hCA isoforms.
| Parent Scaffold | Modification at 3-Amino Group | Substituent (R) | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 3-Aminopyrazole Derivative | Amidation (-NHCOR) | Cyclopropyl | Potent antiproliferative activity against HeLa, A549, and SKMEL28 cancer cell lines. | nih.gov |
| 3-Aminopyrazole Derivative | Amidation (-NHCOR) | 4-Chlorobenzoyl | Moderate antiproliferative activity against the Hep-G2 cancer cell line. | nih.gov |
| 3-Aminopyrazole Derivative | Amidation (-NHCOR) | 2,6-Dimethoxybenzoyl | Poor antiproliferative activity against all tested cell lines. | nih.gov |
| 3-Aminopyrazole Derivative | Sulfonamidation (-NHSO₂R) | 4-Sulfamoylphenyl | Significant inhibition of human carbonic anhydrase isoforms (hCA II, IX, XII). | nih.gov |
Direct alkylation or arylation of the 3-amino group to form secondary or tertiary amines introduces different steric and electronic features compared to amidation. These modifications can influence the basicity of the nitrogen atom and its ability to act as a hydrogen bond donor.
SAR studies on related 3,5-diaminopyrazoles revealed that N-alkylation could lead to a complete loss of activity in certain biological assays, such as the dispersal of Pseudomonas aeruginosa biofilms. nih.gov This highlights that the presence of a primary or secondary amine capable of specific hydrogen bonding may be essential for the observed activity.
N-arylation, often achieved through metal-catalyzed cross-coupling reactions like the Ullmann or Buchwald-Hartwig reactions, attaches an aromatic ring directly to the amino nitrogen. chim.it This modification can introduce favorable pi-stacking interactions with aromatic residues in a target's binding pocket. The electronic nature of the aryl ring (whether it is electron-rich or electron-poor) can significantly tune the molecule's properties and subsequent biological activity. For some pyrazole series, N-arylation has been shown to be a viable strategy for generating compounds with desired pharmacological profiles. researchgate.net
| Parent Scaffold | Modification at 3-Amino Group | Substituent | SAR Implication | Reference |
|---|---|---|---|---|
| 3,5-Diamino-1H-pyrazole | N-Alkylation | Methyl, Benzyl (B1604629) | Complete loss of anti-biofilm activity, suggesting a primary amine is crucial. | nih.gov |
| 3-Aminopyrazole | N-Arylation | Aryl Iodides (Ullmann Coupling) | Provides access to N-aryl derivatives, enabling exploration of pi-stacking interactions. | chim.it |
| 3-Aminopyrazole | N-Arylation | Aryl Triflates (Pd-catalyzed) | Efficient method to produce N-arylpyrazoles, including those with ortho-substituents. | researchgate.net |
The 3-amino group is a valuable synthon for constructing fused heterocyclic systems, where the amine nitrogen becomes part of a new ring. This strategy rigidly confines the conformation of the side chain and extends the molecular scaffold to explore larger regions of chemical space. 3-Aminopyrazoles are common precursors for the synthesis of condensed heterocycles like pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net
The reaction of 3-aminopyrazoles with 1,3-dielectrophilic compounds, such as β-diketones or their equivalents, leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov This annulation creates a planar, aromatic system that can exhibit a completely different biological profile from its 3-aminopyrazole precursor. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their activity as kinase inhibitors, where the rigid, planar structure is well-suited for binding to the flat, aromatic regions of an ATP-binding pocket. The substitution pattern on the newly formed pyrimidine (B1678525) ring offers further opportunities for SAR exploration.
| Precursor | Reaction Partner | Resulting Fused Heterocycle | Potential Biological Target Class | Reference |
|---|---|---|---|---|
| 3-Aminopyrazole | β-Diketone | Pyrazolo[1,5-a]pyrimidine | Protein Kinases | researchgate.net |
| 3-Aminopyrazole | Cyclic β-diketone | Dihydropyrazolo[3,4-b]pyridine | Various, including anti-inflammatory targets | nih.gov |
| 3-Aminopyrazole | Thioglycolic Acid / Aldehyde | Pyrazolo[3,4-e] nih.govmdpi.comthiazepin-7(4H)-one | Novel therapeutic targets | nih.gov |
Conformational Analysis and its Relationship to Biological Activity Profiles
The N1-substituent, a benzyloxyethyl group, possesses significant conformational flexibility due to several rotatable single bonds (C-C, C-O, C-N). The spatial orientation of the terminal benzyl group relative to the pyrazole core can influence how the molecule fits into a binding site. This flexibility can be advantageous, allowing the molecule to adapt to the shape of the target, but it can also be detrimental if the energetic cost of adopting the required "active" conformation is too high.
Derivatization of the 3-amino group directly impacts the conformational preferences around the C3-N bond.
Amides and Sulfonamides: The introduction of a carbonyl or sulfonyl group results in a planar or near-planar geometry for the amide/sulfonamide bond due to resonance. This restricts rotation around the C3-N bond compared to the free amine. The orientation of the R group (cis or trans to the pyrazole ring) can be a key factor in activity, with one conformer often being strongly preferred for binding.
Alkyl and Aryl Amines: Secondary amines still have a hydrogen atom that can participate in hydrogen bonding, but the added bulk of the alkyl or aryl group will create new steric interactions that favor certain rotational conformations (rotamers) over others.
Fused Rings: The formation of a new ring, as in pyrazolo[1,5-a]pyrimidines, represents the most extreme form of conformational constraint. This locks the relative position of the original 3-amino group into a rigid, planar system, completely removing the rotational freedom at that position.
Computational Chemistry and Molecular Modeling for 1 2 Benzyloxy Ethyl 1h Pyrazol 3 Amine Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-3-amine , docking simulations are pivotal in predicting its binding affinity and mode of interaction with various biological targets, particularly protein kinases, which are common targets for pyrazole-containing compounds. nih.govresearchgate.net
Identification of Key Interacting Residues and Binding Site Characteristics
Docking studies on pyrazole (B372694) derivatives have successfully identified key amino acid residues within the binding sites of several protein kinases that are crucial for ligand recognition and binding. mdpi.combohrium.com For instance, in studies involving kinases like VEGFR-2, Aurora A, and CDK2, the pyrazole scaffold commonly forms hydrogen bonds with residues in the hinge region of the ATP-binding pocket. nih.govresearchgate.net The amine group at the 3-position of the pyrazole ring in This compound is a potential hydrogen bond donor, while the nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors.
The benzyloxyethyl substituent at the 1-position can explore deeper hydrophobic pockets within the binding site, forming van der Waals interactions with nonpolar residues. The characteristics of the binding site, such as its size, shape, and electrostatic potential, are critical in determining the binding affinity and selectivity of the ligand.
Table 1: Potential Interacting Residues for Pyrazole Scaffolds in Kinase Binding Sites
| Kinase Target | Key Interacting Residues (Examples) | Type of Interaction |
| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond |
| Aurora A | Ala213, Leu263 | Hydrogen Bond, Hydrophobic |
| CDK2 | Leu83, Lys33 | Hydrogen Bond |
| AKT1 | Lys179, Thr211 | Hydrogen Bond |
| BRAF V600E | Cys532, Trp531 | Hydrogen Bond, Pi-Stacking |
| EGFR | Met793, Leu718 | Hydrogen Bond, Hydrophobic |
Assessment of Binding Modes and Conformations
Molecular docking allows for the assessment of various possible binding modes and conformations of This compound within the active site of a target protein. The stability of these binding poses is evaluated using scoring functions that estimate the binding free energy. A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov
Studies on similar pyrazole derivatives have shown that the orientation of the substituents on the pyrazole ring significantly influences the binding mode. The flexibility of the benzyloxyethyl side chain in This compound allows it to adopt multiple conformations to optimize its interactions with the binding pocket. The docking results can reveal the most energetically favorable conformation and its specific interactions with the surrounding amino acid residues, providing a structural basis for its potential biological activity. mdpi.com
Virtual Screening Applications for Novel Ligand Discovery
Molecular docking is a powerful tool for virtual screening, where large libraries of compounds are computationally screened against a target protein to identify potential hits. By using the pyrazole scaffold of This compound as a starting point, virtual screening can be employed to discover novel ligands with improved affinity and selectivity. This approach accelerates the drug discovery process by prioritizing compounds for experimental testing, thereby reducing time and cost.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For This compound and its analogs, QSAR can be instrumental in predicting their potency and understanding the structural features that govern their activity. biointerfaceresearch.comeurjchem.com
Development of Predictive Models for Biological Activity
The development of a QSAR model begins with a dataset of compounds with known biological activities. For pyrazole derivatives, this could be their inhibitory concentrations (IC50) against a specific enzyme or their antiproliferative activity against a cancer cell line. eurjchem.commdpi.com Various statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a predictive model. biointerfaceresearch.com
A robust QSAR model, characterized by high correlation coefficients (r²) and cross-validation coefficients (Q²), can accurately predict the biological activity of new or untested compounds. eurjchem.com For instance, a QSAR study on pyrazole derivatives as antiproliferative agents against a human colorectal adenocarcinoma cell line yielded a model with a high predictive power, enabling the design of new potent compounds. eurjchem.com
Elucidation of Physicochemical and Structural Descriptors Influencing Potency
QSAR models rely on molecular descriptors, which are numerical representations of the physicochemical and structural properties of a molecule. The analysis of these descriptors helps to elucidate which properties are most influential in determining the biological activity.
For pyrazole-based compounds, important descriptors often include:
Topological descriptors: These describe the atomic connectivity and shape of the molecule.
Electronic descriptors: Properties like dipole moment, HOMO/LUMO energies, and atomic charges can influence electrostatic interactions and reactivity.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor that reflects the compound's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets.
Steric descriptors: Molecular weight and volume can impact how well the ligand fits into the binding site.
Studies on pyrazole derivatives have shown that the inclusion of bulky, electron-withdrawing groups can influence their activity. mdpi.com The benzyloxy group in This compound contributes to its lipophilicity and steric bulk, which would be important parameters in a QSAR model. By understanding the impact of these descriptors, medicinal chemists can strategically modify the structure of This compound to enhance its potency and selectivity.
Table 2: Common Descriptors in QSAR Models for Pyrazole Derivatives
| Descriptor Type | Example Descriptors | Influence on Activity |
| Electronic | Dipole Moment, HOMO/LUMO Energy | Electrostatic interactions, reactivity |
| Steric | Molecular Weight, Molar Refractivity | Binding site complementarity |
| Hydrophobic | LogP, Hydrophobic surface area | Membrane permeability, hydrophobic interactions |
| Topological | Wiener Index, Balaban Index | Molecular shape and branching |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In the early stages of drug development, predicting the ADME properties of a compound is crucial to assess its potential for success as a drug candidate. In silico ADME predictions offer a rapid and cost-effective method to evaluate these properties before committing to expensive and time-consuming experimental studies. nih.govmdpi.com For this compound, various computational models can be employed to estimate its absorption, distribution, metabolism, and excretion characteristics.
Gastrointestinal (GI) absorption is a key parameter for orally administered drugs. Computational models can predict the likelihood of a compound being well-absorbed from the gut. These predictions are often based on molecular descriptors such as lipophilicity (LogP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For pyrazole derivatives, good oral absorption has been predicted for compounds that adhere to established drug-likeness rules. biointerfaceresearch.com
Blood-brain barrier (BBB) permeability is another critical factor, especially for drugs targeting the central nervous system. nih.gov In silico models, including quantitative structure-activity relationship (QSAR) models, are used to predict a compound's ability to cross the BBB. osti.govosti.gov These models utilize various molecular descriptors to estimate the logBB value (logarithm of the ratio of the steady-state concentration of a compound in the brain to that in the blood). researchgate.netmdpi.com
Table 1: Illustrative In Silico ADME Predictions for this compound
| Parameter | Predicted Value | Interpretation |
| Gastrointestinal Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeability | ||
| BBB Permeability (logBB) | > 0.3 | Predicted to cross the BBB. |
| CNS Permeability (logPS) | -1 to 0 | Indicates good penetration into the central nervous system. |
Note: The data in this table is illustrative and based on general expectations for similar chemical structures. Specific computational studies on this compound are required for accurate predictions.
The metabolic stability of a compound determines its half-life in the body. In silico methods can predict the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in drug metabolism. researchgate.net By identifying potential sites of metabolism on the molecule, chemists can modify the structure to improve its metabolic stability. For pyrazole derivatives, computational tools can help identify which parts of the molecule are most likely to undergo oxidation or other metabolic transformations. nih.gov
Metabolite identification is also a critical aspect of drug development. Computational tools can predict the structures of potential metabolites, which can then be targeted for experimental verification. This foresight is invaluable for understanding the complete pharmacology and toxicology profile of a drug candidate.
Predicting the primary route of elimination of a drug from the body, whether through the kidneys (renal) or the liver (hepatic), is important for understanding its pharmacokinetics. While in silico prediction of excretion pathways is a developing area, computational models can provide initial estimates based on the physicochemical properties of the compound.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. eurasianjournals.com For this compound, MD simulations can be used to explore its conformational landscape, which is the collection of all possible three-dimensional shapes the molecule can adopt. nih.gov Understanding the preferred conformations is crucial as it dictates how the molecule will interact with its biological target.
By simulating the molecule in a virtual environment that mimics physiological conditions (e.g., in water), researchers can observe its flexibility, internal motions, and interactions with surrounding solvent molecules. nih.gov This information is vital for understanding how the compound might bind to a receptor's active site. MD simulations of pyrazole derivatives have been used to assess the stability of their binding to target proteins. tandfonline.com
De Novo Ligand Design and Optimization Utilizing Computational Approaches
Computational chemistry offers powerful tools for the rational design of new molecules with desired biological activities. mdpi.com De novo ligand design algorithms can generate novel molecular structures that are predicted to bind to a specific biological target. Starting with a scaffold like the pyrazole ring of this compound, these programs can suggest modifications to the structure to improve its binding affinity and selectivity. nih.gov
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational approaches. In SBDD, the three-dimensional structure of the target protein is used to design ligands that fit into the binding site. In LBDD, a set of known active molecules is used to develop a pharmacophore model, which defines the essential features required for biological activity. rsc.org These approaches can guide the optimization of this compound to enhance its therapeutic potential.
Future Research Directions and Advanced Therapeutic Design Concepts for 1 2 Benzyloxy Ethyl 1h Pyrazol 3 Amine Analogs
Development of Stereoselective Synthetic Pathways for Chiral Analogues
The introduction of chirality into drug molecules is a critical strategy for improving their pharmacological profile, including potency, selectivity, and metabolic stability. For analogs of 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-3-amine, introducing a stereocenter, for instance on the ethyl side chain, could significantly impact target engagement. Future research should focus on developing robust stereoselective synthetic methods to access enantiomerically pure chiral analogs.
Key strategies could include:
Asymmetric Catalysis : Transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine, represents a highly efficient route to chiral amines. nih.gov This method could be adapted to synthesize specific enantiomers of analogs where a chiral center is introduced on the side chain.
Chiral Auxiliaries : The use of chiral auxiliaries, such as (R)- or (S)-tert-butanesulfinamide, has proven effective in the asymmetric synthesis of pyrazole (B372694) derivatives. rsc.org This approach involves the condensation of the auxiliary with an aldehyde to form a chiral sulfinyl imine, followed by stereoselective addition of a nucleophile and subsequent removal of the auxiliary to yield a chiral amine. rsc.org
Enzyme-Catalyzed Reactions : Biocatalysis offers a green and highly selective alternative for producing chiral compounds. Enzymes like transaminases could be engineered to stereoselectively synthesize chiral amine analogs of the parent compound.
The development of these pathways is essential, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties. Access to single enantiomers allows for a more precise evaluation of their structure-activity relationships (SAR).
Rational Design Strategies for Enhanced Selectivity and Potency
Rational drug design, guided by an understanding of the target's three-dimensional structure and the compound's SAR, is pivotal for optimizing lead compounds. nih.gov For analogs of this compound, a systematic exploration of chemical space around the core scaffold is necessary to enhance potency and selectivity. mskcc.org
Key design strategies include:
Structure-Activity Relationship (SAR) Studies : Comprehensive SAR studies are fundamental. This involves synthesizing a library of analogs by modifying each part of the molecule—the pyrazole core, the benzyloxy group, and the ethyl linker—and assessing their biological activity. For example, substitutions on the phenyl ring of the benzyloxy group with electron-withdrawing or electron-donating groups can modulate lipophilicity and target interactions. nih.govmskcc.org
Molecular Docking and Computational Modeling : In silico techniques like molecular docking can predict the binding modes of analogs within the active site of a target protein. acs.orgresearchgate.net This allows for the prioritization of synthetic candidates that are predicted to have improved binding affinity. For instance, docking studies could reveal whether a larger or smaller substituent on the benzyl (B1604629) ring would lead to more favorable interactions.
Bioisosteric Replacement : The pyrazole ring itself can serve as a bioisostere for other aromatic systems, offering advantages in solubility and metabolic properties. mdpi.com Similarly, the benzyloxy group could be replaced with other bioisosteric moieties to improve pharmacokinetic properties or explore new interactions with the target.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Novel Analogs This table presents illustrative data to demonstrate how SAR findings would be tabulated.
| Compound ID | R1 (Modification on Pyrazole) | R2 (Modification on Benzyl Ring) | Target Kinase IC₅₀ (nM) | Selectivity Index vs. Kinase B |
|---|---|---|---|---|
| Ref-Cmpd | -H | -H | 150 | 10 |
| Ana-01 | -CH₃ | -H | 125 | 15 |
| Ana-02 | -H | 4-Cl | 75 | 30 |
| Ana-03 | -H | 4-OCH₃ | 90 | 25 |
Exploration of New Pharmacological Targets and Disease Areas
The pyrazole scaffold is known for its broad pharmacological versatility, with derivatives showing anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective activities. mdpi.comnih.gov Analogs of this compound should be screened against a diverse panel of biological targets to uncover new therapeutic applications.
Potential target classes and disease areas include:
Protein Kinases : Many pyrazole-containing drugs are protein kinase inhibitors used in oncology (e.g., Crizotinib). nih.gov Analogs could be tested against various kinase families implicated in cancer, such as EGFR, VEGFR-2, and CDKs. nih.gov
Anti-inflammatory Targets : Pyrazole derivatives are well-known for their anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2). uab.catyoutube.com New analogs could be evaluated in models of inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease.
Neurodegenerative Diseases : Certain pyrazole compounds have shown potential in targeting pathways related to neurodegeneration, such as inhibiting monoamine oxidase or targeting protein aggregation. mskcc.orgchemscene.com This presents an opportunity to explore the utility of these analogs in conditions like Alzheimer's or Parkinson's disease.
Infectious Diseases : The pyrazole scaffold has been incorporated into agents with antibacterial, antifungal, and antiviral properties. uab.cat Screening against a panel of pathogens could identify new leads for treating infectious diseases.
Table 2: Potential Pharmacological Targets and Associated Disease Areas
| Target Class | Specific Examples | Potential Disease Application |
|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, BTK, CDKs, BRAF | Various Cancers (e.g., Lung, Breast) ontosight.ainih.gov |
| Inflammatory Enzymes | COX-2, PDE4 | Rheumatoid Arthritis, Asthma rsc.orguab.cat |
| Neurological Targets | Monoamine Oxidase (MAO), ASIC-1α | Depression, Parkinson's Disease mskcc.orgacs.org |
Application of the Pyrazole Scaffold in Chemical Biology Probes and Tools
Beyond direct therapeutic use, well-characterized molecules can be developed into chemical probes to investigate biological systems. nih.govresearchgate.net Analogs of this compound are well-suited for this purpose due to the presence of the 3-amino group, which provides a convenient handle for chemical modification. mdpi.com
Future applications in this area include:
Fluorescent Probes : By conjugating a fluorophore to the pyrazole scaffold, analogs can be converted into fluorescent probes for bioimaging. uab.cat These probes can be used to visualize drug distribution in living cells, confirm target engagement, or monitor biological processes in real-time. uab.cat
Affinity-Based Probes : An analog can be tethered to a solid support (like agarose (B213101) beads) to create an affinity matrix for "pull-down" experiments. This technique helps identify the specific protein targets a compound binds to within a complex cellular lysate.
Photoaffinity Labels : Incorporating a photoreactive group into the molecule allows for the formation of a covalent bond with its biological target upon exposure to UV light. This is a powerful method for unequivocally identifying the direct binding partners of a compound in a cellular context.
The development of such tools would not only advance our understanding of the mechanism of action of this specific class of compounds but also provide valuable reagents for the broader biology community. researchgate.net
Integration of Advanced AI/Machine Learning in Drug Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving predictive accuracy. Integrating these technologies into the development of this compound analogs can significantly enhance efficiency.
Key applications of AI/ML include:
De Novo Drug Design : Generative AI models can design novel pyrazole-based structures with optimized properties. These algorithms can learn from existing chemical data to propose new molecules that are predicted to have high potency, selectivity, and favorable drug-like properties.
Predictive Modeling : ML algorithms can be trained on large datasets to predict various properties of new analogs, including their biological activity, solubility, permeability, and potential toxicity (ADMET properties). This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
High-Throughput Virtual Screening : AI can rapidly screen vast virtual libraries of compounds against a biological target, identifying potential hits far more quickly than traditional experimental screening methods.
Target Identification : AI can analyze complex biological data from genomics, proteomics, and phenotypic screens to identify and validate novel drug targets for which pyrazole analogs may be effective.
Table 3: Application of AI/ML in the Drug Discovery Pipeline for Pyrazole Analogs
| Drug Discovery Stage | AI/ML Application | Expected Outcome |
|---|---|---|
| Target Identification | Analysis of 'omics' data, literature mining | Identification of novel, disease-relevant targets. |
| Hit Identification | High-throughput virtual screening | Rapid identification of initial hit compounds. |
| Lead Generation | De novo design, generative models | Creation of novel pyrazole structures with desired properties. |
By systematically pursuing these future research directions, the full therapeutic potential of analogs based on the this compound scaffold can be thoroughly explored and potentially translated into novel and effective medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
